molecular formula C11H14F2O2 B13080737 (3,5-Difluoro-2-isobutoxyphenyl)methanol

(3,5-Difluoro-2-isobutoxyphenyl)methanol

Cat. No.: B13080737
M. Wt: 216.22 g/mol
InChI Key: NTOACEGWQNYIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Difluoro-2-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H14F2O2 and a molecular weight of 216.22 g/mol . This compound is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a methanol group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-isobutoxyphenyl)methanol typically involves the reaction of 3,5-difluorophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-isobutoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluoro-2-isobutoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3,5-Difluoro-2-isobutoxyphenyl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-isobutoxyphenyl)methanol is primarily based on its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (3,5-Difluoro-2-isobutoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C11H14F2O2

Molecular Weight

216.22 g/mol

IUPAC Name

[3,5-difluoro-2-(2-methylpropoxy)phenyl]methanol

InChI

InChI=1S/C11H14F2O2/c1-7(2)6-15-11-8(5-14)3-9(12)4-10(11)13/h3-4,7,14H,5-6H2,1-2H3

InChI Key

NTOACEGWQNYIGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.